1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine is a unique chemical compound characterized by its cyclopropanamine core linked to a methoxy-substituted pyridine moiety. This compound is notable for its potential biological activity, particularly in medicinal chemistry, where it is being explored for its interactions with various biological targets. The structural features of this compound make it an interesting subject for research in organic synthesis and drug development.
The compound can be synthesized from commercially available precursors, primarily 2-methoxypyridine and cyclopropanamine derivatives. Various synthetic methods have been documented in the literature, reflecting its relevance in both academic and industrial settings .
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine belongs to the class of cyclopropane amines. Its distinctive structure, which includes a cyclopropane ring and a methoxypyridine moiety, places it among compounds of interest in medicinal chemistry due to its potential therapeutic applications.
The synthesis of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine typically involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (commonly dichloromethane), and reaction time to optimize yield and purity. Purification methods such as column chromatography are often employed to isolate the final product.
The molecular formula of 1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine is C12H16N2O. Its structure features:
Key structural data includes:
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be explored through mechanistic studies, which help elucidate pathways and intermediates involved in these reactions.
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine has been investigated for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases.
The mechanism involves binding to the active site of LSD1, where it forms critical hydrogen bonds and hydrophobic interactions that stabilize the binding . This interaction is essential for inhibiting LSD1's activity, thereby influencing gene expression related to cancer progression.
Molecular docking studies suggest favorable interactions between this compound and LSD1, indicating a promising avenue for therapeutic development.
Relevant data such as density and refractive index may also be explored in detailed studies or product specifications .
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine has several applications across various fields:
This compound exemplifies how structural features can influence biological activity, making it a valuable subject for ongoing research in medicinal chemistry and related fields.
1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine features a cyclopropanamine core linked to a 2-methoxypyridinyl moiety via a methylene bridge. The cyclopropyl group imposes significant ring strain (bond angles ~60° vs. ideal 109.5°), enhancing conformational rigidity and resistance to metabolic degradation. This strain elevates electron density at the C-N bond, strengthening receptor interactions through hyperconjugation [7]. The primary amine enables salt bridge formation with aspartate residues in G protein-coupled receptor (GPCR) orthosteric sites, while the methoxy group on the pyridine ring acts as a hydrogen bond acceptor and modulates lipophilicity (cLogP ≈ 1.8) [4] [7].
Table 1: Key Structural Attributes and Functions
| Structural Element | Physicochemical Properties | Medicinal Chemistry Role |
|---|---|---|
| Cyclopropanamine | High ring strain (27 kcal/mol) | Enhances binding affinity via rigidity |
| Primary amine (-NH₂) | pKa ~10.5; protonatable at physiological pH | Forms ionic bonds with GPCR residues |
| 2-Methoxy-3-pyridinyl | cLogP ≈ 0.8 (pyridine) + 0.6 (methoxy) | Balances solubility and membrane permeation |
| Methylene linker (-CH₂-) | Freely rotatable bond | Optimizes spatial orientation of pharmacophores |
Cyclopropanamine derivatives exhibit distinct biased signaling at aminergic GPCRs. Their rigidity stabilizes receptor conformations favoring Gαq coupling over β-arrestin recruitment. For example, N-substituted 2-phenylcyclopropylmethylamines demonstrate 5-HT₂C selectivity with >100-fold bias toward Gq-mediated calcium flux versus β-arrestin pathways [2] . This bias arises from steric constraints limiting GPCR kinase (GRK) accessibility to intracellular loops, thereby attenuating phosphorylation-dependent β-arrestin engagement. Such functional selectivity is critical for CNS therapeutics, as evidenced by antipsychotic efficacy in amphetamine-hyperactivity models without cardiotoxic 5-HT₂B activation [2] [8].
Table 2: Biased Signaling Profiles of Cyclopropanamine Analogues
| Compound Class | GPCR Target | G Protein Pathway (EC₅₀, Efficacy%) | β-Arrestin Recruitment (Efficacy%) |
|---|---|---|---|
| 2-PCPMA* (+)-19 | 5-HT₂C | 24 nM (100%) | <20% |
| Lorcaserin | 5-HT₂C | 9 nM (99%) | 75% |
| *2-PCPMA: 2-phenylcyclopropylmethylamine |
The 2-methoxy-3-pyridinyl group enhances blood-brain barrier (BBB) penetration through optimal lipophilicity (logD₇.₄ ≈ 2.1) and reduced P-glycoprotein recognition. Pyridine nitrogen positioning at the 3- or 4- site allows tunable dipole moments (2.2–3.5 D) for H-bonding with neuronal targets, while the ortho-methoxy group sterically shields the nitrogen, reducing metabolic oxidation [6] [7]. This motif appears in FDA-approved CNS agents (e.g., nicotinic agonists) and experimental candidates like PF-04781340 (5-HT₂C agonist), underscoring its versatility in designing brain-penetrant ligands [2] [6].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5